

# Iadademstat (ORY-1001): Application Notes and Protocols for Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: ORY-1001(trans)

Cat. No.: B560137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Iadademstat (also known as ORY-1001) is a potent, selective, and orally bioavailable small molecule inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme.[1][2][3] LSD1 is a key epigenetic regulator involved in cell differentiation and proliferation, and its aberrant activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][4] Iadademstat exerts its anti-tumor effects not only by inhibiting the demethylase activity of LSD1 but also by disrupting its scaffolding function in transcriptional complexes. This dual mechanism leads to the reactivation of silenced tumor suppressor genes and the induction of differentiation in cancer cells.[1] These application notes provide a comprehensive overview of the preclinical administration of iadademstat, including detailed protocols for in vivo studies, quantitative data from various models, and a summary of its mechanism of action.

## Mechanism of Action

Iadademstat's primary target is the epigenetic enzyme LSD1. Its mechanism of action varies in different cancer types, primarily by disrupting the interaction of LSD1 with specific transcription factors.

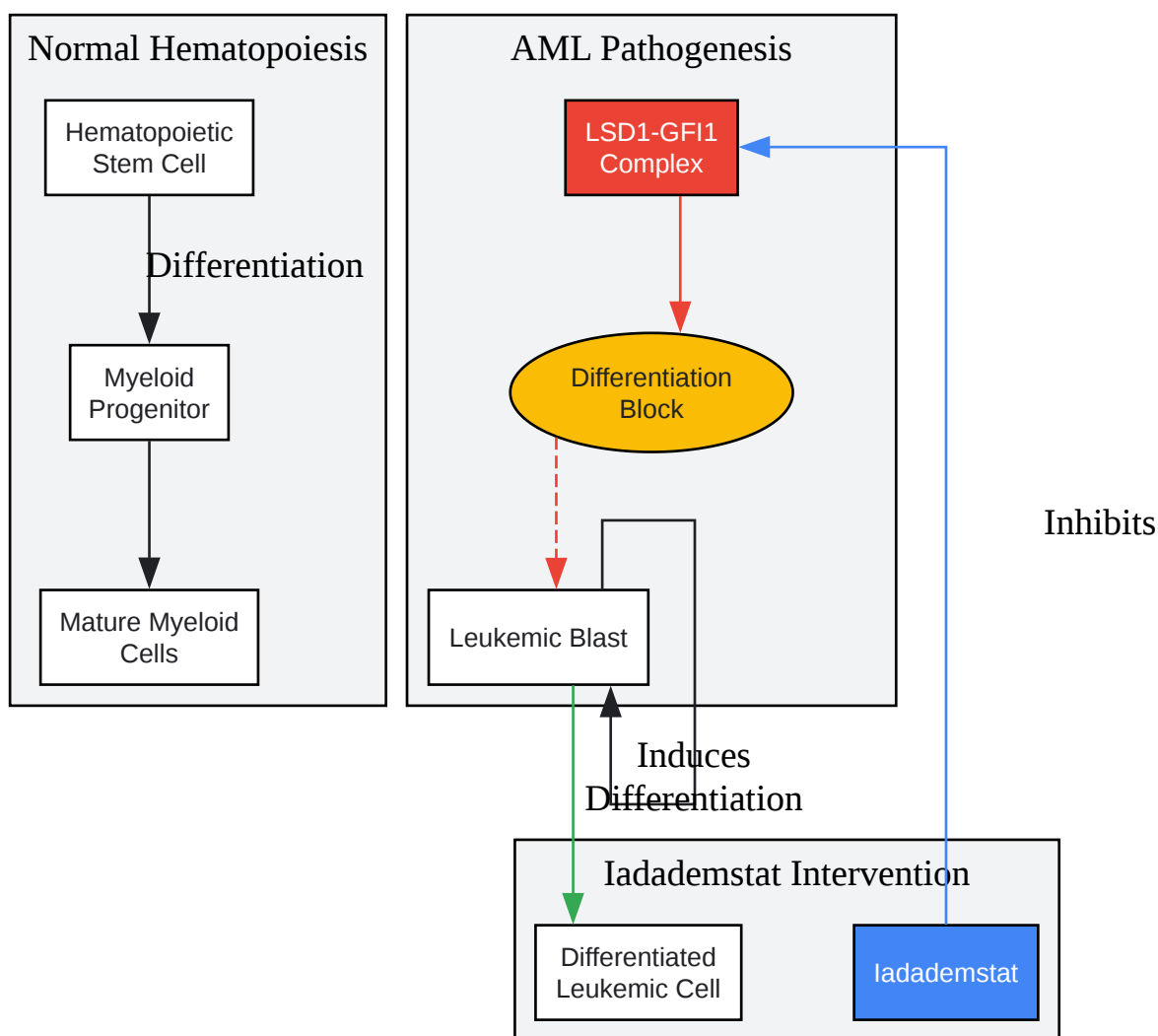
In Acute Myeloid Leukemia (AML):

In AML, iadademstat disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1), a transcriptional repressor.[1] This disruption leads to the reactivation of genes involved in myeloid differentiation, causing leukemic blasts to differentiate into mature myeloid cells and reducing the leukemic stem cell capacity.[2][5]

In Small Cell Lung Cancer (SCLC):

In SCLC, iadademstat interferes with the binding of LSD1 to Insulinoma-Associated Protein 1 (INSM1). This leads to the activation of the NOTCH signaling pathway, which is a tumor-suppressive pathway in SCLC.[4][6] Activation of NOTCH signaling results in the suppression of the neuroendocrine differentiation program and inhibits tumor growth.[4]

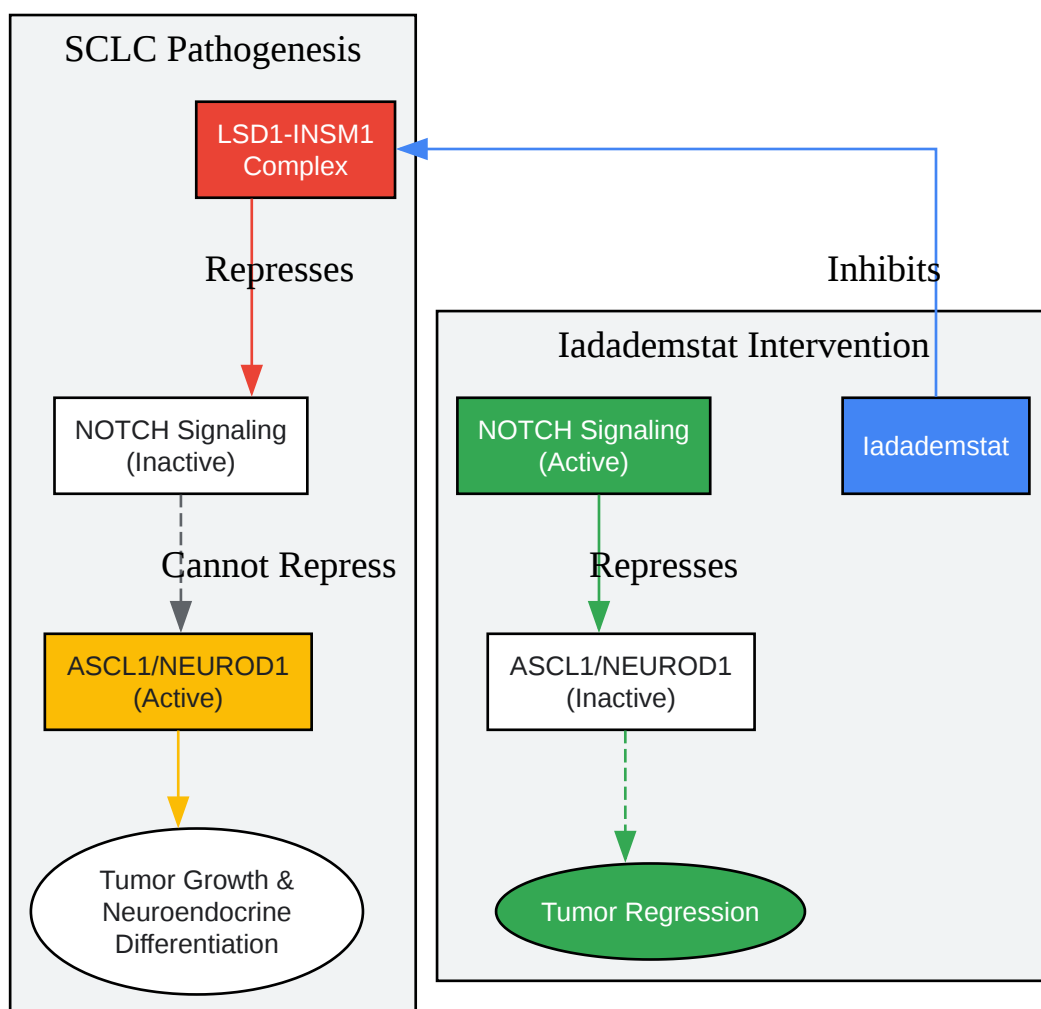
Diagram of Iadademstat's Mechanism of Action in AML

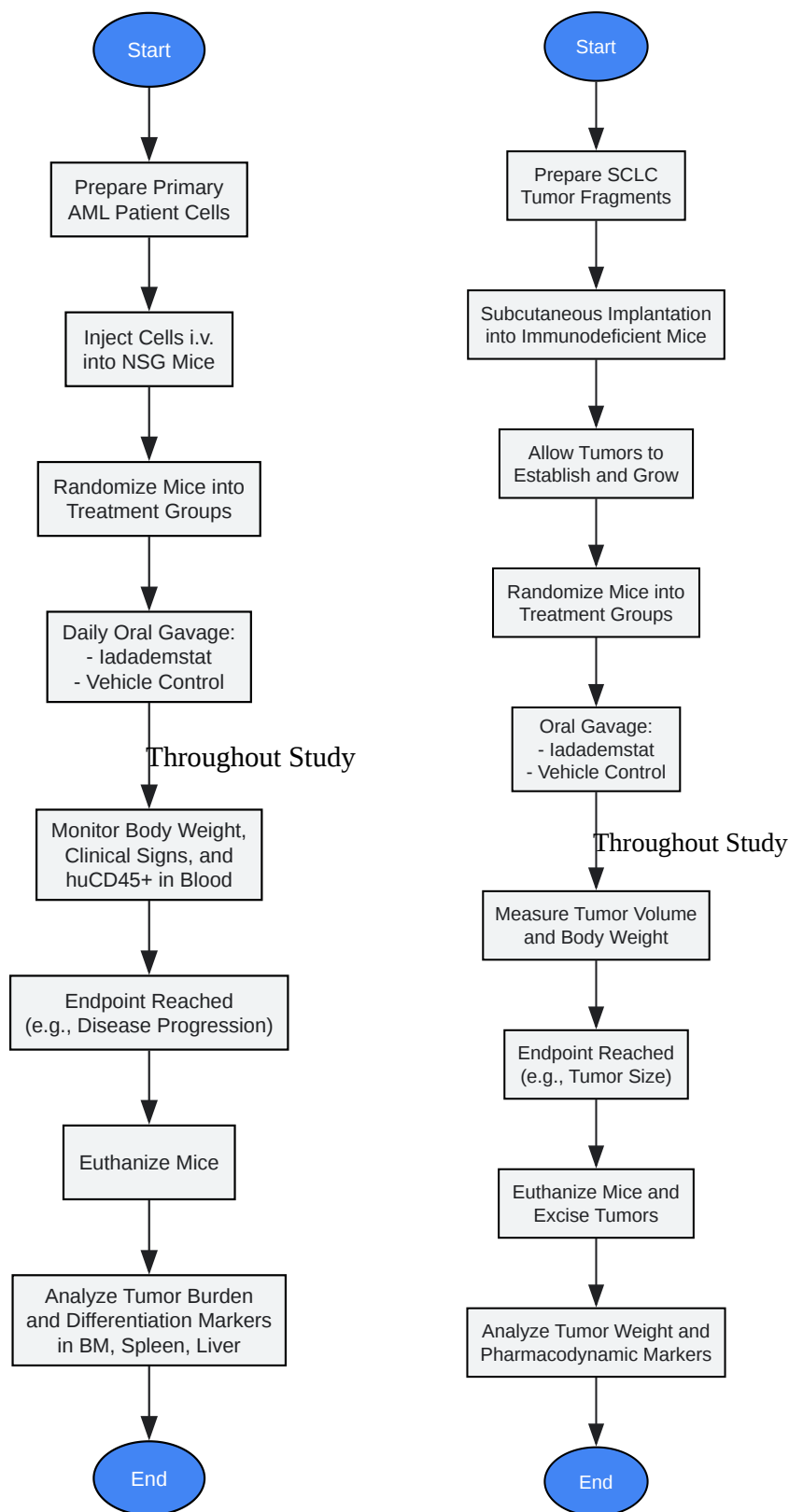


[Click to download full resolution via product page](#)

Caption: Iadademstat disrupts the LSD1-GFI1 complex in AML, overcoming the differentiation block.

Diagram of Iadademstat's Mechanism of Action in SCLC





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iadademstat (ORY-1001): Application Notes and Protocols for Preclinical Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560137#iadademstat-dosage-and-administration-in-preclinical-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)